N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide
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Overview
Description
N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide is an organic compound with a complex structure, featuring a cyclohexyl group, a phenylbutanoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide typically involves the reaction of cyclohexylamine with 2-[(2-phenylbutanoyl)amino]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(phenylcarbamothioyl)amino]benzamide
- N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
- N-cyclohexyl-2-[(phenylacetyl)amino]benzamide
Uniqueness
N-cyclohexyl-2-[(2-phenylbutanoyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N2O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C23H28N2O2/c1-2-19(17-11-5-3-6-12-17)22(26)25-21-16-10-9-15-20(21)23(27)24-18-13-7-4-8-14-18/h3,5-6,9-12,15-16,18-19H,2,4,7-8,13-14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
JJXJBRCSJXKMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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